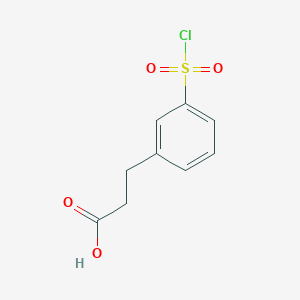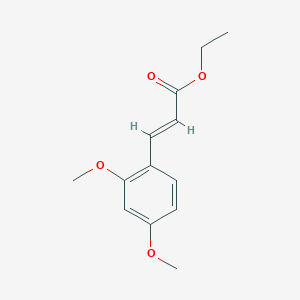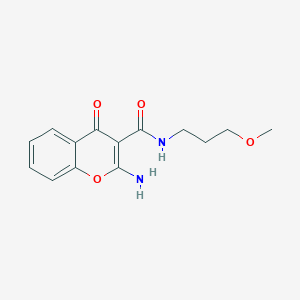
3-(5-Bromo-2-ethoxy-phenyl)-acrylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromo-2-ethoxy-phenyl)-acrylic acid ethyl ester is an organic compound that belongs to the class of phenylacrylic acid esters. This compound is characterized by the presence of a bromine atom and an ethoxy group attached to the phenyl ring, along with an acrylic acid ethyl ester moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-ethoxy-phenyl)-acrylic acid ethyl ester typically involves the following steps:
Bromination: The starting material, 2-ethoxyphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-ethoxyphenol.
Esterification: The brominated product is then subjected to esterification with acrylic acid and ethanol in the presence of a catalyst such as sulfuric acid to form the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, resulting in the formation of 3-(2-ethoxy-phenyl)-acrylic acid ethyl ester.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles such as amines or thiols, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide or thiourea are employed under mild conditions.
Major Products Formed
Oxidation: Formation of 3-(5-bromo-2-ethoxy-phenyl)-acrylic acid.
Reduction: Formation of 3-(2-ethoxy-phenyl)-acrylic acid ethyl ester.
Substitution: Formation of 3-(5-substituted-2-ethoxy-phenyl)-acrylic acid ethyl ester derivatives.
Applications De Recherche Scientifique
3-(5-Bromo-2-ethoxy-phenyl)-acrylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(5-Bromo-2-ethoxy-phenyl)-acrylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and ethoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through the modulation of enzymatic activities or receptor interactions, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Bromo-2-methoxy-phenyl)-acrylic acid ethyl ester
- 3-(5-Chloro-2-ethoxy-phenyl)-acrylic acid ethyl ester
- 3-(5-Bromo-2-ethoxy-phenyl)-propanoic acid ethyl ester
Uniqueness
3-(5-Bromo-2-ethoxy-phenyl)-acrylic acid ethyl ester is unique due to the presence of both a bromine atom and an ethoxy group on the phenyl ring, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
ethyl (E)-3-(5-bromo-2-ethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-3-16-12-7-6-11(14)9-10(12)5-8-13(15)17-4-2/h5-9H,3-4H2,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORYWSVWMPFTAK-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=CC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C/C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B7884317.png)






![methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B7884356.png)




